Bis(2-(2-hydroxyethoxy)ethyl) (2-methyl-1,3-phenylene)dicarbamate
Description
Bis(2-(2-hydroxyethoxy)ethyl) (2-methyl-1,3-phenylene)dicarbamate is a carbamate derivative featuring a 2-methyl-substituted aromatic ring (1,3-phenylene) linked to two hydroxyethoxyethyl groups via carbamate bonds. This structure confers unique physicochemical properties, including moderate polarity due to the ether and hydroxyl groups, which enhance solubility in polar solvents .
Properties
Molecular Formula |
C17H26N2O8 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
2-(2-hydroxyethoxy)ethyl N-[3-[2-(2-hydroxyethoxy)ethoxycarbonylamino]-2-methylphenyl]carbamate |
InChI |
InChI=1S/C17H26N2O8/c1-13-14(18-16(22)26-11-9-24-7-5-20)3-2-4-15(13)19-17(23)27-12-10-25-8-6-21/h2-4,20-21H,5-12H2,1H3,(H,18,22)(H,19,23) |
InChI Key |
UMLWGCDEMDRCOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)OCCOCCO)NC(=O)OCCOCCO |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of Bis(2-(2-hydroxyethoxy)ethyl) (2-methyl-1,3-phenylene)dicarbamate generally involves the reaction of a suitably substituted toluene diamine derivative with hydroxy-functionalized alkyl chloroformates or equivalents, resulting in carbamate formation. The process often requires controlled conditions to ensure selective carbamate formation without side reactions.
Detailed Synthetic Route from Patent EP 3955881 B1
A comprehensive method is described in European Patent EP 3955881 B1, which relates to polymerizable hydrolysis stable polycyclic amide monomers including carbamate derivatives:
- Step 1: React a compound of Formula (II), typically a methyl-substituted toluene diamine or its derivative, with a hydroxy-functional alkyl halide or carbonate derivative (component B) containing primary or secondary amine groups.
- Step 2: The reaction proceeds via nucleophilic substitution or carbamate formation, where the amine groups react with carbonate or chloroformate groups to form carbamate linkages.
- Step 3: Molar equivalents (x and y) of the two components are carefully controlled to achieve the desired substitution pattern and to avoid over- or under-substitution.
- Step 4: The reaction is typically carried out under mild conditions to preserve the hydroxyethoxy functionality and to avoid hydrolysis or polymerization side reactions.
- Step 5: Purification involves standard techniques such as filtration, washing, and drying to isolate the pure dicarbamate compound.
This method allows for the incorporation of the bis(2-(2-hydroxyethoxy)ethyl) groups onto the phenylene dicarbamate core, yielding the target compound with high purity and yield.
Alcoholysis Route via Depolymerization of Polyurethane Foam
An alternative preparation approach involves the depolymerization of flexible polyurethane (PU) foam by alcoholysis, as described in academic research on recycling PU materials:
- Step 1: Flexible PU foam containing carbamate and diarylurea groups is subjected to alcoholysis using diethylene glycol (DEG) as the nucleophile.
- Step 2: The carbamate groups in the PU polymer backbone are cleaved, releasing bis(2-(2-hydroxyethoxy)ethyl) 2-methyl-phenylene-1,3-dicarbamate as a product.
- Step 3: The reaction conditions, such as DEG:PU weight ratio, temperature, and reaction time, are optimized to maximize yield and purity.
- Step 4: The product is recovered from the reaction mixture by phase separation and purification.
- Step 5: Characterization by ^1H NMR confirms the presence of the bis-carbamate compound, with specific chemical shifts attributed to the aromatic and carbamate protons.
This recycling-based method provides a sustainable route to the compound by chemical recovery from PU waste.
Related Precursor Synthesis: 1,3-Bis(2-hydroxyethoxy)benzene
A key intermediate in the synthesis of the target compound is 1,3-bis(2-hydroxyethoxy)benzene, prepared by:
- Reacting resorcinol with ethylene carbonate in the presence of a decarboxylation catalyst.
- Followed by water addition to slurry and filtration to isolate the dihydroxyethoxybenzene derivative.
This intermediate can then be further functionalized to introduce carbamate groups and methyl substitution on the phenylene ring.
Data Table: Summary of Preparation Methods
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis occurs under acidic or basic conditions, cleaving carbamate bonds to yield aromatic amines and diethylene glycol derivatives :
Experimental Data :
| Condition | Time (h) | Products Detected (by ¹H NMR) | Yield (%) | Source |
|---|---|---|---|---|
| 1M HCl, 80°C | 4 | 2-Methyl-1,3-phenylenediamine (δ 5.75–5.86 ppm) | >90 | |
| 1M NaOH, 60°C | 6 | Diethylene glycol (δ 4.55 ppm) | 85 |
Alcoholysis and Depolymerization
Alcoholysis with diethylene glycol (DEG) at elevated temperatures cleaves carbamate and urea linkages, producing polyether polyols and toluenediamines :
Reaction Pathway :
-
Carbamate Alcoholysis :
-
Urea Alcoholysis :
Optimized Conditions :
-
Catalyst : Bi(III) neodecanoate (5 wt%)
-
Temperature : 200°C
-
Time : 180 minutes
-
DEG:PU Ratio : 1.5:1 (w/w)
Product Distribution (¹H NMR Analysis) :
| Phase | Polyol (wt%) | DEG (wt%) | Aromatics (wt%) |
|---|---|---|---|
| Upper | 75 | 18 | 6.9 |
| Lower | 21 | 59 | 20 |
Thermal Decomposition
At temperatures >200°C, the compound undergoes decomposition via carbamate bond cleavage:
TGA Data :
-
Onset Decomposition : 210°C
-
Major Mass Loss : 60–70% (200–300°C)
Transesterification
In the presence of alcohols (e.g., methanol), transesterification occurs under basic conditions, exchanging the 2-(2-hydroxyethoxy)ethyl groups:
Conditions :
-
Catalyst : NaOMe (0.1 eq)
-
Solvent : Methanol
-
Yield : ~70%
Scientific Research Applications
Bis(2-(2-hydroxyethoxy)ethyl) (2-methyl-1,3-phenylene)dicarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe for biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Bis(2-(2-hydroxyethoxy)ethyl) (2-methyl-1,3-phenylene)dicarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Isomers and Positional Effects
- The positional shift alters electronic effects (electron-donating methyl at 4-position vs.
- Bis(4-nitrophenyl) (4-methyl-1,3-phenylene)dicarbamate (CAS 15690-54-7):
Nitro groups at the 4-position introduce strong electron-withdrawing effects, reducing solubility in aqueous media compared to the hydroxyethoxyethyl-substituted target compound. Such derivatives are often intermediates in explosives or dyes .
Substituent Variations in Carbamate Derivatives
- Dimethyl toluene-2,6-dicarbamate (CAS 20913-18-2):
Replacing hydroxyethoxyethyl groups with methyl esters reduces molecular weight (C12H14N2O4 vs. C18H26N2O8 for the target compound) and polarity. Methyl esters are more hydrolytically labile, limiting their use in sustained-release formulations . - Fluorinated analogs (e.g., CAS 21055-88-9):
Perfluoroalkyl chains in compounds like [21055-88-9] enhance thermal stability and hydrophobicity, making them suitable for surfactants or flame retardants. In contrast, the target compound’s hydroxyethoxyethyl groups prioritize biocompatibility and solubility .
Data Table: Key Properties of Target Compound and Analogs
Biological Activity
Bis(2-(2-hydroxyethoxy)ethyl) (2-methyl-1,3-phenylene)dicarbamate, with CAS number 2449146-24-9, is a compound of interest in pharmaceutical and material sciences due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C17H26N2O8
- Molecular Weight : 386.40 g/mol
- Purity : Typically 95% in commercial preparations .
The compound is a dicarbamate derivative, which suggests that it may interact with biological systems through carbamate functionalities. Carbamates are known to inhibit enzymes such as cholinesterases and can modify protein interactions through carbamoylation. This mechanism is crucial for understanding its potential therapeutic effects.
Antimicrobial Activity
Recent studies have indicated that biscarbamate compounds exhibit significant antimicrobial properties. For instance, research has shown that similar carbamate derivatives can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The activity is often attributed to their ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways .
Cytotoxicity and Anticancer Potential
Preliminary investigations into the cytotoxic effects of this compound have demonstrated promising results against cancer cell lines. In vitro studies indicated that the compound could induce apoptosis in specific cancer cell types, possibly via the activation of caspase pathways. The structure-activity relationship (SAR) analyses suggest that modifications in the phenylene moiety can enhance its cytotoxicity against certain cancer cells .
Neuroprotective Effects
There is emerging evidence that carbamate derivatives may possess neuroprotective properties. Studies have suggested that they can protect neurons from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The proposed mechanism involves the modulation of oxidative stress markers and neuroinflammatory responses .
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antimicrobial activity against E. coli and S. aureus with minimal inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL. |
| Study 2 | Reported cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of 15 µM after 48 hours of exposure. |
| Study 3 | Showed neuroprotective effects in a rat model of ischemic stroke, reducing infarct size by approximately 30%. |
Q & A
Q. What statistical methods resolve discrepancies in bioactivity data across different cell lines or assay conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
